molecular formula C14H19NO3 B13251519 Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B13251519
M. Wt: 249.30 g/mol
InChI Key: QJBGAUAMERXQGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification . The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.

Scientific Research Applications

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific combination of cyclohexyl and pyridinyl structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 2-(4-cyclohexyl-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C14H19NO3/c1-18-14(17)10-15-8-7-12(9-13(15)16)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3

InChI Key

QJBGAUAMERXQGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2CCCCC2

Origin of Product

United States

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